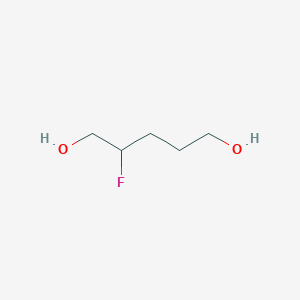

2-Fluoropentane-1,5-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110683-87-9 |

|---|---|

Molecular Formula |

C5H11FO2 |

Molecular Weight |

122.14 g/mol |

IUPAC Name |

2-fluoropentane-1,5-diol |

InChI |

InChI=1S/C5H11FO2/c6-5(4-8)2-1-3-7/h5,7-8H,1-4H2 |

InChI Key |

CSFJYQZYZANSOH-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CO)F)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoropentane 1,5 Diol and Analogous Structures

Direct Synthetic Approaches to 2-Fluoropentane-1,5-diol

The direct synthesis of this compound has been documented through specific deprotection strategies of carefully chosen precursors. These methods are designed to unmask the hydroxyl groups in the final step, providing a clean route to the desired diol.

Specific Reaction Conditions and Reagent Systems

A documented method for the preparation of this compound involves the hydrolysis of a benzoate (B1203000) ester precursor. soton.ac.uk The reaction is conducted under basic conditions, utilizing potassium hydroxide (B78521) (KOH) as the reagent in a methanol (B129727) (MeOH) solvent system at room temperature. soton.ac.uk Following the reaction, a workup procedure is employed involving the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) and subsequent extraction of the product into an organic solvent such as ethyl acetate (B1210297) (EtOAc). soton.ac.uk

Broader Strategies for Fluorinated Diol and Alcohol Synthesis

Beyond the specific synthesis of this compound, a variety of fluorination techniques are available for the synthesis of analogous fluorinated diols and alcohols. These methods are generally classified based on the nature of the fluorine source as electrophilic, nucleophilic, or radical.

Electrophilic Fluorination Methodologies

Electrophilic fluorination introduces a fluorine atom with a partial positive charge (a formal "F⁺" source) to an electron-rich substrate. alfa-chemistry.com This approach is particularly useful for late-stage fluorination and for substrates that are nucleophilic, such as enols, enolates, and alkenes. alfa-chemistry.comalfa-chemistry.com The development of stable, easy-to-handle electrophilic fluorinating reagents has made these methods more accessible and safer compared to using highly reactive fluorine gas. acs.org

Visible-light photoredox catalysis has emerged as a powerful tool for the deoxyfluorination of alcohols using an electrophilic fluorine source like Selectfluor®. nih.gov This radical-mediated C-F coupling is effective for both secondary and tertiary alcohols. nih.gov Another innovative approach involves the use of hypervalent iodine compounds to generate the necessary electrophilic fluorine species in situ from hydrogen fluoride (B91410) (HF), which can then be used to fluorinate substrates like 1,3-dicarbonyl compounds and alcohols. mdpi.com

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation/Acronym | Typical Substrates | Reference |

|---|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor®, F-TEDA-BF₄ | Alkenes, Enolates, Aromatic Rings, Alcohols | alfa-chemistry.comalfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Enolates, Carbonyl Compounds, Aromatic Rings | alfa-chemistry.comalfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Carbonyl Compounds, Aromatic Rings | alfa-chemistry.comalfa-chemistry.com |

Nucleophilic Fluorination Techniques

Nucleophilic fluorination employs a fluoride ion (F⁻) source to displace a suitable leaving group, typically via an Sₙ2 mechanism. alfa-chemistry.com This is a fundamental and widely used method for forming carbon-fluorine bonds. alfa-chemistry.com The choice of fluorinating agent and reaction conditions is crucial to maximize yield and minimize side reactions, such as elimination, especially with secondary substrates. nih.gov

A variety of reagents are available, from simple inorganic salts like potassium fluoride (KF) and cesium fluoride (CsF) to organic-based reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. alfa-chemistry.comthieme-connect.com The reactivity and basicity of the fluoride source can be tuned. For instance, the nucleophilicity of fluoride can be modulated through hydrogen bonding with alcohols, diols, or amides. nih.gov For challenging substrates, the combination of KF with a crown ether can enhance reactivity and improve the ratio of substitution to elimination products. nih.gov DAST and Deoxo-Fluor are particularly effective for the deoxyfluorination of alcohols and diols. thieme-connect.com

Table 2: Common Nucleophilic Fluorinating Agents

| Reagent Name | Abbreviation/Acronym | Typical Substrates | Reference |

|---|---|---|---|

| Potassium Fluoride | KF | Alkyl Halides/Sulfonates | alfa-chemistry.com |

| Cesium Fluoride | CsF | Alkyl Halides/Sulfonates | alfa-chemistry.com |

| Diethylaminosulfur Trifluoride | DAST | Alcohols, Aldehydes, Ketones | alfa-chemistry.comthieme-connect.com |

| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor | Alcohols, Aldehydes, Ketones | alfa-chemistry.comthieme-connect.com |

| Tetrabutylammonium Fluoride | TBAF | Alkyl Halides/Sulfonates | nih.gov |

Radical Fluorination Strategies

Radical fluorination methods have gained prominence as they offer alternative pathways for C-F bond formation, often under mild conditions and with high functional group tolerance. These reactions typically involve the generation of a carbon-centered radical that is subsequently trapped by a fluorine atom source.

One such method is the dehydroxymethylative fluorination of aliphatic primary alcohols. rhhz.net This process, promoted by silver(I) carbonate (Ag₂CO₃) with Selectfluor® acting as both the oxidant and fluorine source, proceeds via the β-fragmentation of a primary alkoxy radical. rhhz.net The resulting carbon-centered radical is then fluorinated. rhhz.net This strategy has proven effective for a broad range of substrates, including the conversion of a compound with two primary hydroxy groups into the corresponding difluoride. rhhz.net Another important radical pathway is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids, which also utilizes Selectfluor® to efficiently generate alkyl fluorides from radical intermediates. organic-chemistry.org

Cyclodehydration Reactions of Fluorinated Diols for Cyclic Ether Synthesis

The cyclodehydration of 1,n-diols is a fundamental and industrially significant reaction for the synthesis of cyclic ethers. nih.gov For a substrate like pentane-1,5-diol, this intramolecular dehydration reaction yields tetrahydropyran (B127337), a six-membered cyclic ether. This transformation is typically catalyzed by acids. nih.gov

Recent research has demonstrated that heteropoly acids (HPAs), such as H₃PW₁₂O₄₀, are highly effective and selective catalysts for these reactions. nih.govnih.gov They function as solid acid catalysts, offering advantages over conventional homogeneous acids like corrosive media and reactive waste streams. nih.gov The cyclodehydration of pentane-1,5-diol to tetrahydropyran proceeds with high yield when catalyzed by H₃PW₁₂O₄₀. nih.govwikimedia.org Similarly, butane-1,4-diol and hexane-1,6-diol are converted to their corresponding cyclic ethers, tetrahydrofuran (B95107) (THF) and oxepane, respectively, under these conditions. nih.govwikimedia.org

In the case of this compound, the presence of an electron-withdrawing fluorine atom at the C-2 position would be expected to influence the cyclodehydration process. The fluorine atom's inductive effect would decrease the nucleophilicity of the neighboring C-1 hydroxyl group, potentially slowing the rate of ring closure. Conversely, it could also influence the stability of any carbocation intermediates that may form during the reaction, thereby affecting reaction pathways and selectivity. While direct studies on the cyclodehydration of this compound are not prevalent, the principles established with non-fluorinated diols provide a clear framework for predicting its behavior.

| Diol Substrate | Catalyst | Product | Reported Yield |

|---|---|---|---|

| Butane-1,4-diol | H₃PW₁₂O₄₀ | Tetrahydrofuran (THF) | 98% nih.gov |

| Pentane-1,5-diol | H₃PW₁₂O₄₀ | Tetrahydropyran | Data not specified nih.gov |

| Hexane-1,6-diol | H₃PW₁₂O₄₀ | Oxepane | 80% nih.govwikimedia.org |

| Diethylene Glycol | H₃PW₁₂O₄₀ | 1,4-Dioxane | Data not specified nih.gov |

Asymmetric Synthesis Approaches for Fluorinated Diols and Control of Stereochemistry

The introduction of a fluorine atom into a diol structure, as in this compound, creates a chiral center, making the control of stereochemistry a critical aspect of its synthesis. Asymmetric synthesis provides the tools to produce specific stereoisomers, which is vital as different enantiomers or diastereomers can have distinct properties.

One powerful strategy is the use of a "chiral pool," where a readily available enantiomerically pure starting material is chemically transformed into the desired product. For instance, the synthesis of skipped fluorinated pentanediols has been achieved starting from glutamic acid, where the inherent chirality of the amino acid directs the stereochemical outcome of the final fluorinated diol. soton.ac.uk This approach allows for the synthesis of either enantiomer of the target compound depending on the starting configuration of the amino acid. soton.ac.uk

Other established methods in asymmetric synthesis could be adapted for fluorinated targets. The asymmetric addition of diazoesters to aldehydes, catalyzed by chiral metal complexes, is a known route to chiral β-hydroxy esters, which are precursors to 1,2-diols. nih.gov A similar aldol-based approach, potentially using a tandem aldol-Tishchenko reaction, has been developed for the enantio- and diastereoselective synthesis of anti-1,3-amino alcohol derivatives and even 3-amino-1,5-diol derivatives, demonstrating the ability to control multiple chiral centers in a single pot. ucc.ie Such methodologies could conceivably be applied to fluorinated aldehydes or ketones to construct the backbone of chiral fluorinated diols. Asymmetric dihydroxylation and epoxidation/ring-opening reactions are also standard strategies for creating vicinal diols, though their application would depend on the synthesis of suitable stereodefined fluorinated olefin precursors. nih.gov

| Asymmetric Strategy | Principle | Potential Application to Fluorinated Diols |

|---|---|---|

| Chiral Pool Synthesis | Uses a naturally occurring chiral molecule (e.g., glutamic acid) as a starting material to impart stereochemistry. soton.ac.uk | Proven for the stereoselective synthesis of skipped fluorinated pentanediols. soton.ac.uk |

| Catalytic Asymmetric Aldol Reaction | Enantioselective C-C bond formation between an enolate (or equivalent) and an aldehyde, using a chiral catalyst. nih.gov | Could be used to construct the carbon skeleton with controlled stereochemistry at the hydroxyl- and fluorine-bearing centers. |

| Tandem Aldol-Tishchenko Reaction | A one-pot reaction sequence to create 1,3-diol or 1,5-diol structures with high diastereoselectivity. ucc.ie | Applicable for creating complex polyol structures; could be adapted for fluorinated analogues. ucc.ie |

Photo-Induced and Metal-Catalyzed Fluorination Methods

Modern synthetic chemistry has seen the emergence of powerful C-H functionalization reactions, including fluorination, which allow for the direct conversion of a carbon-hydrogen bond to a carbon-fluorine bond. These methods can be broadly categorized into photo-induced and metal-catalyzed approaches, offering milder and more selective alternatives to traditional fluorination techniques.

Photo-Induced Fluorination: This method utilizes visible light to activate a photosensitizer, which then initiates a radical-based fluorination process. beilstein-journals.org The general mechanism involves the photosensitizer absorbing light and transferring energy to a fluorine source (such as Selectfluor), generating a fluorine radical. beilstein-journals.orgacs.org This radical can then abstract a hydrogen atom from the substrate in a Hydrogen Atom Transfer (HAT) step, followed by C-F bond formation. beilstein-journals.org The selectivity of the C-H bond activation is often governed by the stability of the resulting carbon radical and polarity matching principles. beilstein-journals.org Photosensitizers like xanthone (B1684191) and benzophenone (B1666685) have been successfully used for these transformations. acs.org This approach is advantageous due to its mild reaction conditions and user-friendly setup. beilstein-journals.org

Metal-Catalyzed Fluorination: Transition metals, particularly palladium and copper, are widely used to catalyze the synthesis of organofluorides. beilstein-journals.org Palladium-catalyzed C-H fluorination can be achieved using electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor. beilstein-journals.org A notable mechanism involves the catalytic generation of a reactive transition metal fluoride electrophile, which can then fluorinate arenes and other substrates that are typically unreactive toward the fluorinating agent alone. beilstein-journals.orgmpg.de These methods have expanded the scope of accessible fluorinated molecules and are particularly valuable for late-stage fluorination in complex molecule synthesis. mpg.de

| Method Type | Catalyst / Sensitizer | Typical Fluorine Source | Key Features |

|---|---|---|---|

| Photo-Induced Fluorination | Diarylketones (e.g., Xanthone, Benzophenone) acs.org | Electrophilic N-F reagents (e.g., Selectfluor) acs.org | Proceeds via radical mechanism; mild, visible-light-induced conditions. beilstein-journals.org |

| Metal-Catalyzed Fluorination | Palladium (Pd) or Copper (Cu) complexes beilstein-journals.org | Electrophilic N-F reagents (e.g., Selectfluor, NFSI) beilstein-journals.org | Enables site-selective C-H activation; broad functional group tolerance. beilstein-journals.orgmpg.de |

Liquid-Phase Direct Fluorination for Polyfluorinated Compounds

Liquid-phase direct fluorination is a powerful and aggressive method for preparing perfluorinated or highly fluorinated compounds from their hydrocarbon analogues. kyoto-u.ac.jpnih.gov The process involves reacting a substrate with elemental fluorine (F₂), typically diluted with an inert gas like nitrogen, in a liquid medium that is inert to fluorination, such as a perfluorocarbon solvent. nih.govdtic.mil

This technique is challenging due to the high reactivity of elemental fluorine, which can lead to fragmentation of the substrate and explosive vapor-phase reactions. nih.gov To mitigate these issues, the reactant is often introduced slowly into the fluorine-saturated solvent to maintain a large excess of F₂ relative to the C-H bonds being replaced. nih.gov

A significant refinement of this approach is the "PERFECT" (Perfluorination of Esterified Compounds Followed by Thermolysis) process. nih.govresearchgate.net In this methodology, a non-fluorinated alcohol or diol is first converted into a partially fluorinated ester of high molecular weight. researchgate.net This esterified substrate has improved solubility in fluorous solvents and lower volatility, which suppresses dangerous vapor-phase reactions. nih.gov The ester is then subjected to direct fluorination with F₂, and the resulting perfluorinated ester is subsequently cleaved (e.g., by thermolysis or methanolysis) to yield the desired perfluorinated compound. researchgate.netmdpi.com This method has been successfully used to synthesize perfluorinated acyl fluorides and other functionalized molecules from non-fluorinated diols and polyols. kyoto-u.ac.jpmdpi.com

| Technique | Fluorinating Agent | Substrate Form | Key Advantages & Features |

|---|---|---|---|

| General Liquid-Phase Direct Fluorination | Elemental Fluorine (F₂) nih.gov | Substrate dissolved in an inert fluorous solvent. nih.gov | Produces perfluorinated compounds; requires careful control of reaction conditions. nih.gov |

| PERFECT Process | Elemental Fluorine (F₂) researchgate.net | Partially fluorinated ester derivative of the hydrocarbon alcohol/diol. researchgate.net | Improves substrate solubility and reduces volatility, allowing for safer and more controlled perfluorination. nih.gov |

Chemical Reactivity and Transformation Studies of 2 Fluoropentane 1,5 Diol and Fluorinated Diol Systems

Reactivity of Hydroxyl Functionalities in Fluorinated Diols

The two hydroxyl groups in 2-fluoropentane-1,5-diol are the primary sites for many chemical reactions. However, the presence of the neighboring electronegative fluorine atom modifies their reactivity, acidity, and intermolecular interactions.

Intramolecular Cyclization Pathways, including Ether Formation

Diols are common precursors for the synthesis of cyclic ethers through intramolecular cyclization, typically via an acid-catalyzed dehydration mechanism. In the case of fluorinated diols, this reaction pathway is also viable. For instance, studies on other functionalized diols have shown that treatment with a fluorinating agent like Deoxofluor can lead to intramolecular cyclization, where a hydroxyl group acts as a nucleophile, resulting in the formation of cyclic ethers (oxazines in the studied examples) rather than the expected difluorination. beilstein-journals.org This suggests that under certain acidic conditions, one hydroxyl group in this compound could be protonated to form a good leaving group (water), which is then displaced by the other hydroxyl group to form a fluorinated tetrahydropyran (B127337) ring.

The facility of such cyclizations can be influenced by the structure of the diol. Research on the synthesis of fluorinated diketones and their subsequent reduction to diols has noted that facile intramolecular cyclization can sometimes be an unexpected side reaction, particularly when forming five- or six-membered rings. chem-soc.si While a synthetic route for this compound has been described, the potential for its cyclization under various conditions remains a key aspect of its reactivity profile. soton.ac.uk

Derivatization Reactions for Enhanced Analytical Detection and Further Synthetic Transformations

Due to their polarity and low volatility, diols like this compound often require derivatization for effective analysis by techniques such as gas chromatography (GC). libretexts.org Derivatization masks the polar hydroxyl groups, increasing the analyte's volatility and thermal stability while improving peak shape and detector response. gcms.czchromatographyonline.com

Common derivatization methods applicable to fluorinated diols include:

Silylation: This involves replacing the active hydrogen of the hydroxyl groups with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting silylated ether is significantly more volatile and less polar. libretexts.org

Acylation: This method converts the hydroxyl groups into esters. The use of fluorinated anhydrides, such as heptafluorobutyric anhydride (B1165640) (HFBA), is particularly advantageous. libretexts.org This process not only increases volatility but also introduces multiple fluorine atoms, which dramatically enhances sensitivity for electron capture detection (ECD) and provides specific fragmentation patterns in mass spectrometry (MS). libretexts.orgrsc.org Fluoride (B91410) derivatization has proven highly effective for the trace analysis of other amino alcohols, which are structurally related to fluorinated diols. rsc.orgnih.gov

These derivatization reactions are not only crucial for analysis but also serve as synthetic transformations, converting the hydroxyl groups into esters or ethers, which can act as protecting groups or be used in further synthetic steps.

| Derivatization Method | Typical Reagent | Functional Group Formed | Primary Benefit for Analysis |

|---|---|---|---|

| Silylation | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Trimethylsilyl Ether (-OSi(CH₃)₃) | Increased volatility, improved thermal stability. libretexts.orggcms.cz |

| Acylation (Fluorinated) | HFBA (Heptafluorobutyric Anhydride) | Heptafluorobutyryl Ester (-OCOC₃F₇) | Increased volatility and enhanced detection by ECD and MS. libretexts.orgrsc.org |

| Acylation (Non-fluorinated) | Acetic Anhydride | Acetate (B1210297) Ester (-OCOCH₃) | Increased volatility, more stable than silyl ethers. libretexts.org |

Effects of Fluorine on Proximal Acidity and Hydrogen Bonding Interactions

The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect on the rest of the molecule. This effect significantly influences the properties of the nearby hydroxyl groups in this compound.

Acidity: The inductive effect of fluorine increases the polarity of the O-H bond, making the hydroxyl protons more acidic (i.e., lowering their pKa) compared to non-fluorinated alcohols. acs.org This enhanced acidity is a hallmark of fluorinated alcohols, with compounds like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) being notably more acidic than their parent alcohols. nih.gov Computational studies on fluorinated bulky alcohols confirm that increasing the number of fluorine atoms leads to a substantial decrease in the calculated pKa. acs.org Therefore, the hydroxyl groups of this compound are expected to be more acidic than those of pentane-1,5-diol. wikipedia.org

Reactivity of the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it generally inert and resistant to cleavage. mdpi.com This stability is a primary reason for the widespread use of organofluorine compounds. However, under specific conditions, this bond can be activated and transformed.

C-F Bond Activation Studies

Activating the C-F bond in fluoroalkanes is a significant chemical challenge that typically requires potent reagents or catalytic systems. mdpi.comresearchgate.net Research in this area focuses on several main strategies:

Transition Metal-Mediated Activation: Homogeneous transition metal complexes, particularly those of rhodium, nickel, and palladium, can cleave C-F bonds. mdpi.comhu-berlin.de This often occurs via oxidative addition of the C-F bond to a low-valent metal center. For instance, rhodium hydrido complexes have been shown to react with fluoroalkenes to give C-F activation products. hu-berlin.de

Frustrated Lewis Pairs (FLPs): Combinations of bulky Lewis acids (e.g., B(C₆F₅)₃) and Lewis bases can work in concert to abstract a fluoride ion from a fluoroalkane, generating a carbocation that can be trapped or undergo further reaction. researchgate.net This method offers a metal-free approach to C-F activation.

Reductive Activation: Highly reducing agents, including low-valent main group metals like magnesium or aluminum, can activate C-F bonds. nih.govucl.ac.uk Calculations suggest that this can occur via a nucleophilic attack on the fluoroalkane, leading to the formation of a reactive organometallic reagent. nih.gov

While these studies are typically performed on simpler fluoroalkanes or fluoroarenes, the principles are applicable to the C(sp³)-F bond in this compound. The presence of the hydroxyl groups, however, could complicate these reactions by coordinating to the metal center or reacting with the Lewis acids/bases.

Defluorination and Hydrolysis Pathways within Reaction Systems

Defluorination, the removal of fluorine, can occur through various pathways. While the C-F bond is kinetically stable, its hydrolysis can be thermodynamically favorable. rutgers.edu

Chemical Pathways: Under forcing conditions, such as hydrothermal alkaline treatment (HALT), C-F bonds can be cleaved. acs.org In these systems, nucleophilic substitution by hydroxide (B78521) is a proposed mechanism for breaking the C-F bond. acs.org Strong reducing agents, including zero-valent metals, can also induce defluorination, often leading to unsaturated products. rutgers.edu

Biological Pathways: While once thought to be resistant to biological cleavage in non-activated alkanes, recent evidence shows that enzymatic defluorination can occur. nih.gov Studies on a terminally monofluorinated pentyl moiety demonstrated that human liver enzymes can catalyze defluorination through a non-oxidative, hydrolytic mechanism, independent of the cytochrome P450 system. nih.gov Other research has identified bacteria of the Rhodococcus genus that are capable of degrading monofluorinated alkanes by using them as a sole carbon source, releasing fluoride ions in the process. nih.gov This biological defluorination is thought to be initiated by monooxygenases attacking the fluorine-terminated carbon. nih.gov These findings suggest that, despite its strength, the C-F bond in compounds like this compound may be susceptible to degradation in certain chemical or biological systems.

Influence of Fluorine Substitution on Overall Molecular Reactivity and Reaction Selectivity

The primary influence of fluorine substitution is the powerful electron-withdrawing inductive effect it exerts. This effect modifies the acidity of the hydroxyl groups and the electron density along the carbon backbone. nih.gov Consequently, the reactivity of fluorinated diols in various reactions, including cyclodehydration, oxidation, and nucleophilic substitution, often differs significantly from their non-fluorinated counterparts.

Impact on Acidity and Nucleophilicity of Hydroxyl Groups

Control of Reaction Selectivity

Fluorine substitution plays a critical role in directing the regioselectivity and stereoselectivity of reactions involving diols. This control stems from both electronic and steric factors, as well as the potential for hydrogen bonding interactions.

Regioselectivity:

In unsymmetrical fluorinated diols, the two hydroxyl groups exhibit different reactivities, leading to high regioselectivity. The hydroxyl group closer to the fluorine atom is more sterically hindered and electronically deactivated for certain types of reactions. Studies on the synthesis of pyrazoles from fluorinated 1,3-diketones (derived conceptually from a related class of compounds) have shown that the use of fluorinated alcohol solvents can dramatically increase regioselectivity. conicet.gov.ar In the context of this compound, one would anticipate differentiation between the C1 and C5 hydroxyl groups in reactions sensitive to electronic effects.

A clear example of fluorine's influence on regioselectivity is seen in palladium-catalyzed allylic alkylation reactions. Research has demonstrated that by simply changing the ligand, the reaction of a difluorinated substrate can be directed to yield either linear or branched products with high selectivity. rsc.org This level of control was not achievable with analogous non-fluorinated substrates, highlighting the unique electronic role of the fluorine substituents in influencing the reaction pathway. rsc.org

Stereoselectivity:

The stereochemical outcome of reactions can also be governed by the presence of a fluorine atom. In cyclodehydration reactions of fluorinated diols using the Mitsunobu reaction, for example, fluorinated cyclic ethers can be synthesized with a high degree of stereoselectivity. thieme-connect.com These reactions often proceed with a complete inversion of configuration at the reacting chiral center. nih.gov Similarly, the stereoselective synthesis of 2-fluoro-1,3-diols has been achieved through methods like the lithium binaphtholate-catalyzed Aldol-Tishchenko reaction. researchgate.net In the asymmetric dihydroxylation of fluorinated esters, the fluorine atom can lower the regioselectivity across different double bonds but still allows for high enantioselectivity with the appropriate choice of chiral ligands. beilstein-journals.org

Comparative Reactivity in Specific Transformations

The influence of fluorine is best illustrated by comparing the outcomes of specific reactions for fluorinated versus non-fluorinated diols.

Cyclodehydration Reactions:

The intramolecular cyclization of diols to form cyclic ethers is a reaction where the effects of fluorine are particularly evident. The Mitsunobu reaction provides a mild method for this transformation.

| Diol Substrate | Reaction | Conditions | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Fluorinated Diols | Mitsunobu Cyclodehydration | DEAD, PPh₃ | Fluorinated Cyclic Ethers (3-7 membered rings) | Efficient cyclization with high diastereoselectivity, applicable to diols of varying acidity and steric hindrance. | thieme-connect.com |

| Non-fluorinated Diols | Mitsunobu Cyclodehydration | DEAD, PPh₃ | Cyclic Ethers | Generally effective, but selectivity can be lower, and harsh conditions may be needed for less reactive diols. | thieme-connect.com |

Biocatalytic Polymerization:

Enzyme-catalyzed reactions are also sensitive to fluorine substitution. In the synthesis of fluorinated polyesters, the reactivity of the diol monomer is a critical factor.

| Diol Monomer | Enzyme | Reaction | Resulting Polymer Molecular Weight (Mw) | Key Finding | Reference |

|---|---|---|---|---|---|

| 2,2,3,3-Tetrafluoro-1,4-butanediol (TFBD) | Novozym 435 | Polycondensation with Divinyl Adipate (DVA) | ~1,773 | Enzyme specificity appears to limit chain growth; shorter chain fluorinated diols show greater activity. | dss.go.th |

| 1,4-Butanediol | Novozym 435 | Polycondensation with Divinyl Adipate (DVA) | ~9,440 | The non-fluorinated analogue produces a significantly higher molecular weight polymer under identical conditions. | dss.go.th |

These findings underscore the multifaceted influence of fluorine substitution. The electron-withdrawing nature of fluorine can increase the acidity of the hydroxyl groups, which can be beneficial in some reactions, but it can also decrease nucleophilicity and alter enzyme recognition, thereby reducing reactivity in other contexts. nih.govdss.go.th The strategic placement of fluorine atoms provides a powerful tool for controlling both the rate and the regio- and stereochemical outcome of chemical transformations in diol systems.

Spectroscopic and Advanced Analytical Characterization of 2 Fluoropentane 1,5 Diol and Fluorinated Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organofluorine compounds due to the unique properties of the ¹⁹F nucleus, alongside traditional ¹H and ¹³C NMR.

The combined use of ¹H, ¹³C, and ¹⁹F NMR provides comprehensive structural information for fluorinated diols. The chemical shifts, coupling constants (J), and signal multiplicities offer a detailed map of the molecular framework.

For 2-Fluoropentane-1,5-diol, specific NMR data has been reported, which allows for its unambiguous identification. soton.ac.uk The ¹H NMR spectrum reveals a complex multiplet for the proton attached to the fluorine-bearing carbon (H-2), a result of large coupling to fluorine (J = 49.8 Hz). soton.ac.uk The protons of the hydroxymethyl groups (H-1 and H-5) and the methylene (B1212753) groups (H-3 and H-4) also show distinct signals. soton.ac.uk

In ¹³C NMR, the carbon atom bonded to fluorine (C-2) exhibits a characteristic large one-bond carbon-fluorine coupling constant (¹JCF), which for this compound is 169.5 Hz. soton.ac.uk This large coupling is a definitive feature for identifying carbons directly attached to fluorine. The fluorine atom also influences the chemical shifts of adjacent carbons through smaller two- and three-bond couplings.

¹⁹F NMR is particularly sensitive to the local electronic environment, making it a powerful tool for distinguishing between different fluorinated compounds and stereoisomers. biophysics.org For complex polymers like poly(vinyl fluoride), advanced triple-resonance 3D NMR experiments (¹H/¹³C/¹⁹F) have been employed to resolve and unambiguously assign resonances, enabling detailed analysis of stereosequences at the pentad and tetrad level. researchgate.net The large chemical shift range of ¹⁹F NMR, which can span over 500 ppm, provides excellent signal dispersion, although it also presents challenges for uniform signal excitation and decoupling. jeolusa.com

Table 1: NMR Spectroscopic Data for this compound in MeOD

| Nucleus | Chemical Shift (δ, ppm) | Description | Source |

|---|---|---|---|

| ¹H | 4.60-4.42 | m, 1H, H-2 (dobs, J = 49.8 Hz) | soton.ac.uk |

| ¹H | 3.70-3.54 | m, 4H, H-1 + H-5 | soton.ac.uk |

| ¹H | 1.70-1.58 | m, 4H, H-3 + H-4 | soton.ac.uk |

| ¹³C{¹H} | 95.6 | d, JC-F = 169.5 Hz, C-2 | soton.ac.uk |

| ¹⁹F{¹H} | -105.7 | s | soton.ac.uk |

Data sourced from a study by Gouverneur et al. soton.ac.uk

The high sensitivity of the ¹⁹F nucleus to its chemical environment has been exploited in the development of advanced NMR-based sensing systems for diols. biophysics.orgresearchgate.net A prominent strategy involves the use of fluorinated phenylboronic acids as chemical sensors. researchgate.netmdpi.com

Boronic acids react reversibly with diols to form stable cyclic boronate esters. mdpi.comrsc.org When a fluorinated boronic acid is used, this reaction results in a significant change in the electronic environment of the fluorine atom, leading to the appearance of a new, distinct signal in the ¹⁹F NMR spectrum. rsc.orgrsc.org The chemical shift of this new signal is characteristic of the specific diol that has bound to the boronic acid.

This principle allows for the creation of sensor arrays where a small number of different fluorinated boronic acid receptors can be used to identify multiple diol-containing analytes in a mixture without the need for separation. researchgate.netresearchgate.net The resulting ¹⁹F NMR spectrum displays a unique pattern of signals, or "fingerprint," for each analyte, which can be interpreted like a barcode for rapid identification and discrimination of structurally similar diols. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not available, analysis of related fluorinated diols provides valuable structural insights.

A study of meso-2,3-difluoro-1,4-butanediol revealed crucial conformational preferences imposed by the fluorine substituents. beilstein-journals.org The crystal structure showed that the two vicinal fluorine atoms adopt an anti conformation, with a dihedral angle of 180°. beilstein-journals.org Furthermore, the hydroxyl groups were found to be in a gauche conformation relative to the adjacent fluorine atoms, with F-C-C-O dihedral angles of 66.8°. beilstein-journals.org This type of detailed structural data is essential for understanding the influence of fluorination on molecular shape and packing. X-ray diffraction has also been applied to characterize more complex systems derived from fluorinated diols, such as fluorinated polyurethanes and liquid crystals, to understand their microphase separation and structural properties. tandfonline.comiaea.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity analysis of fluorinated compounds. Both liquid and gas chromatography are widely employed. nih.gov

High-performance liquid chromatography (HPLC) is a versatile technique used for the analysis of fluorinated molecules. nih.gov The unique properties of fluorinated compounds can be exploited by using specialized columns, such as those with a fluorocarbon-bonded stationary phase. nih.govoup.com These "fluorous" columns can effectively separate fluorinated molecules from their non-fluorinated counterparts, a process that is valuable for monitoring reactions and assessing the purity of a final product. nih.gov Chiral HPLC is also a critical tool for separating enantiomers and determining the optical purity of chiral fluorinated compounds, such as fluorinated arylcarboxylic acids. mdpi.com

Gas chromatography (GC) is suitable for volatile fluorinated compounds and offers high-resolution separations, which can be particularly advantageous for resolving branched isomers. nih.gov For non-volatile compounds like diols, derivatization to a more volatile species, such as a silyl (B83357) ether, may be required prior to GC analysis. nih.gov Both HPLC and GC are commonly coupled with mass spectrometry (MS) for definitive identification of the separated components. nih.govchromatographyonline.com

Research Applications and Broader Significance of Fluorinated Diols

Strategies for Diol Recognition and Discrimination using Fluorine-Based Techniques

A prominent strategy for the recognition of diols, including biologically significant molecules like saccharides, involves their interaction with boronic acids. Boronic acids are known to react reversibly and covalently with compounds containing 1,2- or 1,3-diol functionalities to form stable five- or six-membered cyclic esters. rsc.orgrsc.org When this principle is combined with fluorine chemistry, it gives rise to highly sensitive analytical methods based on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgrsc.org

The utility of ¹⁹F NMR in this context stems from several key advantages. The ¹⁹F nucleus has 100% natural abundance, a high gyromagnetic ratio (83% of the sensitivity of ¹H), and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. acs.orgbiophysics.org Since fluorine is virtually absent from biological systems, ¹⁹F NMR spectra are free from background signals, making it an ideal bioorthogonal probe for studying molecular interactions. nih.govacs.orgbeilstein-journals.org

The fundamental approach involves one of two scenarios:

A fluorinated boronic acid probe is used to detect and quantify a non-fluorinated diol.

A fluorinated diol is the analyte, detected by a non-fluorinated receptor.

In the first and more common strategy, the binding of a target diol to the fluorinated boronic acid sensor induces a change in the coordination and electronic environment of the boron atom. This change is transmitted to the nearby fluorine atom, causing a detectable shift in its ¹⁹F NMR signal. acs.org This chemical shift change serves as a direct indicator of the binding event. rsc.org

Detailed Research Findings:

Researchers have developed sophisticated sensor systems using this principle. By creating an array of different fluorinated boronic acid receptors, it is possible to generate a unique ¹⁹F NMR spectral "fingerprint" or "barcode" for each diol analyte. acs.orgacs.org This pattern-based recognition allows for the successful discrimination of structurally similar saccharides that are otherwise difficult to distinguish. acs.orgnih.gov

For example, a study utilized fluorinated boronic acid-appended bipyridinium salts as receptors. acs.org The binding of different diols resulted in distinct changes in the ¹⁹F NMR spectrum, enabling the clear identification and differentiation of nine biologically relevant analytes, including glucose, fructose, and dopamine, at low millimolar concentrations. acs.org The initial ¹⁹F NMR signal of one such receptor appeared at -111.76 ppm. acs.org Upon the addition of D-glucose, this signal changed, producing two new peaks at -115.72 ppm and -117.04 ppm, indicating multiple binding modes between the receptor and the sugar. acs.org In contrast, binding with D-fructose yielded a single, sharp peak at -116.10 ppm. acs.org

The table below summarizes the ¹⁹F NMR chemical shift changes for a fluorinated boronic acid receptor upon binding to various diols, demonstrating the discriminatory power of this technique.

| Analyte | Receptor ¹⁹F Chemical Shift (ppm) (Free) | Receptor ¹⁹F Chemical Shift (ppm) (Bound to Analyte) | Chemical Shift Change (Δδ) (ppm) |

| D-Glucose | -111.76 | -115.72, -117.04 | -3.96, -5.28 |

| D-Fructose | -111.76 | -116.10 | -4.34 |

| Dopamine | -111.76 | -115.93 | -4.17 |

Table based on data from a study on fluorinated boronic acid-appended bipyridinium salts. acs.org

Environmental Research on Fluorinated Organic Compounds: General Relevance to Diol Chemistry

Studies on Environmental Fate and Transport Mechanisms

The environmental fate and transport of an organic compound describe its movement and distribution in the air, water, and soil. ny.gov For fluorinated compounds, these processes are governed by properties like water solubility, volatility, and sorption behavior, which are influenced by the degree of fluorination and the nature of functional groups present. ny.govitrcweb.org

General Findings for Fluorinated Compounds:

Mobility in Soil and Water: Many fluorinated compounds, especially perfluoroalkyl acids (PFAAs), are mobile in soil and groundwater. nccoast.org Their transport is driven by processes like advection and dispersion. itrcweb.org The tendency to adsorb to organic carbon in soil and sediment generally increases with the length of the perfluoroalkyl chain. itrcweb.org Consequently, short-chain compounds are often more mobile. itrcweb.org The presence of polar functional groups, like carboxylates or sulfonates, increases water solubility and contributes to their distribution in aquatic environments. acs.org

Atmospheric Transport: Volatile fluorinated compounds, such as fluorotelomer alcohols (FTOHs), can be transported over long distances in the atmosphere. acs.orgrsc.org Non-volatile compounds can adsorb to airborne particles and also undergo long-range transport, leading to their detection in remote regions like the Arctic. nccoast.org

Interfacial Behavior: A defining characteristic of many fluorinated substances is their tendency to accumulate at interfaces, such as the air-water interface. ny.govnccoast.org This is due to the dual nature of the molecules, which often possess a hydrophobic fluorinated tail and a hydrophilic head group. ny.gov This behavior can influence their transport in unsaturated soils and their distribution in surface waters. nccoast.org

Relevance to 2-Fluoropentane-1,5-diol: The structure of this compound, featuring two hydroxyl (-OH) groups, would likely make it highly water-soluble. This high solubility would dominate its transport characteristics, favoring distribution in aqueous compartments of the environment. Unlike long-chain perfluorinated compounds, its single fluorine atom and short carbon chain would likely result in low adsorption to soil and sediment, suggesting high mobility in groundwater. Its low volatility, a characteristic of diols, means long-range atmospheric transport in the gaseous phase is improbable.

| Property | General Finding for Highly Fluorinated Compounds (e.g., PFAAs) | Inferred Behavior for this compound |

|---|---|---|

| Mobility in Water | High, due to polar functional groups and stability. nccoast.orgconcawe.eu | High, due to two hydroxyl groups enhancing water solubility. |

| Sorption to Soil/Sediment | Variable; increases with fluoroalkyl chain length. itrcweb.org | Low, due to short carbon chain and high water solubility. |

| Atmospheric Transport | Significant for volatile precursors (e.g., FTOHs) and particle-bound transport for non-volatiles. nccoast.orgrsc.org | Insignificant, due to expected low volatility. |

Research into Degradation Pathways and Metabolite Formation (focus on chemical transformation, not toxicity)

The degradation of fluorinated compounds in the environment can occur through biological (biodegradation) and non-biological (abiotic) processes, such as photolysis and hydrolysis. itrcweb.orgnumberanalytics.com The extreme stability of the C-F bond makes many highly fluorinated compounds resistant to degradation. qa-group.comsocietechimiquedefrance.fr

General Findings for Fluorinated Compounds:

Biodegradation: Microorganisms can transform some fluorinated compounds, though the process is often slow and incomplete. nih.gov Lightly fluorinated molecules are more susceptible to microbial degradation than their perfluorinated counterparts. societechimiquedefrance.frmdpi.com Studies have shown that some polyfluorinated substances act as precursors, transforming into highly persistent PFAAs through microbial action. itrcweb.orgnccoast.org For example, fluorotelomer alcohols can be biodegraded to form perfluorinated carboxylic acids (PFCAs). rsc.orgnih.gov Defluorination, the cleavage of the C-F bond, is a critical but difficult step in the complete mineralization of these compounds. asm.orgpops.int

Abiotic Transformation: Abiotic processes like hydrolysis (reaction with water) and photolysis (breakdown by light) can contribute to the degradation of some fluorinated compounds. itrcweb.orgnumberanalytics.com For instance, the hydrolysis of certain fluorotelomer-derived precursors can produce PFCAs over long periods. itrcweb.org The effectiveness of photolysis can be influenced by environmental factors such as the presence of dissolved organic carbon. rsc.org

Metabolite Formation: A common theme in the environmental transformation of polyfluorinated compounds is the formation of more stable, persistent metabolites. rsc.orgnih.gov The non-fluorinated parts of a molecule are typically more susceptible to initial transformation, often leaving a persistent perfluorinated core. pops.int

Relevance to this compound: As a "lightly" fluorinated compound, this compound is expected to be more amenable to degradation than perfluorinated substances. societechimiquedefrance.fr The primary alcohol groups are susceptible to oxidation by microorganisms, which could be an initial step in its biodegradation pathway. This process could potentially lead to the formation of 2-fluoropentanedioic acid. The single C-F bond is more likely to be cleaved by microbial enzymes compared to the multiple C-F bonds in heavily fluorinated compounds, although it would still represent a significant barrier to complete degradation. mdpi.comasm.org

| Degradation Pathway | General Finding for Fluorinated Compounds | Inferred Pathway for this compound |

|---|---|---|

| Biodegradation | Difficult for perfluorinated compounds; precursor transformation is common. nccoast.orgnih.gov More feasible for lightly fluorinated molecules. societechimiquedefrance.fr | Likely initiated by oxidation of alcohol groups, followed by potential, albeit slow, defluorination. |

| Hydrolysis | A significant pathway for some fluorinated esters and sulfonyl fluorides. itrcweb.org | Unlikely to be a primary pathway for C-F or C-C bond cleavage under normal environmental conditions. |

| Photolysis | Can contribute to the degradation of some fluorinated compounds in water and the atmosphere. rsc.orgnumberanalytics.com | Potentially a minor pathway; would depend on its UV absorption characteristics. |

Investigations into Environmental Persistence and Stability

Persistence is a measure of how long a substance remains in the environment before being broken down. numberanalytics.com Due to the exceptional strength of the C-F bond, many organofluorine compounds are characterized by high persistence. wikipedia.orgqa-group.com

General Findings for Fluorinated Compounds:

The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated molecules. wikipedia.orgethz.ch This is the primary reason for the environmental persistence of compounds like PFAAs. wikipedia.orgnih.gov

Influence of Molecular Structure: Persistence is directly related to the degree of fluorination. Perfluorinated compounds, where all possible C-H bonds on the alkyl chain are replaced by C-F bonds, are among the most persistent synthetic chemicals known. wikipedia.orgsocietechimiquedefrance.fr Polyfluorinated compounds that can degrade to form these perfluorinated "dead-end" products are also a major concern. itrcweb.orgconcawe.eu In contrast, molecules with fewer fluorine atoms and more reactive functional groups are generally less stable. societechimiquedefrance.fr

Environmental Impact of Stability: The high stability of many fluorinated compounds means they can accumulate in the environment over long periods, leading to widespread contamination of water and soil and bioaccumulation in wildlife. wikipedia.orgnumberanalytics.com

Future Research Directions and Emerging Trends

Innovation in Sustainable and Atom-Economical Fluorination Methods for Diol Synthesis

The development of environmentally benign and efficient synthetic routes to fluorinated compounds is a primary goal of modern organic chemistry. For diols like 2-Fluoropentane-1,5-diol, research is trending towards methods that are both sustainable and atom-economical.

Current synthetic strategies often involve multi-step processes that may use hazardous reagents. For instance, a documented synthesis of this compound involves the deprotection of a precursor compound using potassium hydroxide (B78521) in methanol (B129727). soton.ac.uk While effective at a lab scale, future research will likely focus on more direct and sustainable approaches.

Emerging trends in fluorination chemistry that could be applied to the synthesis of this compound include:

Catalytic Dehydrogenative Polymerization: The Milstein catalyst has shown high efficiency in the in vacuo dehydrogenation polymerization of α,ω-diols to create polyesters. nih.gov For 1,5-pentanediol (B104693), this process yields a mixture of polyester (B1180765) and the cyclized lactone. nih.gov Applying this to this compound could provide a direct, atom-economical route to new fluorinated polyesters, with hydrogen gas as the only byproduct.

Late-Stage Fluorination: Developing methods to introduce a fluorine atom selectively into a pre-formed pentane-1,5-diol skeleton would be highly valuable. This avoids carrying the fluorine atom through a multi-step synthesis.

Flow Chemistry: Continuous-flow processes can offer safer handling of potentially hazardous fluorinating agents and improved control over reaction conditions, leading to higher yields and purity.

Bio-catalysis: The use of enzymes for selective fluorination or for the synthesis of the diol backbone from renewable feedstocks represents a long-term goal for sustainable production.

A key challenge in fluorination is achieving high atom economy, where a high proportion of the atoms from the reactants are incorporated into the final product. sioc-journal.cn Traditional methods can have poor atom economy, and future innovations will likely focus on catalytic approaches that minimize waste.

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure and properties of this compound is fundamental to unlocking its potential. The integration of advanced spectroscopic methods with computational chemistry is a powerful strategy for gaining deep mechanistic insights.

Spectroscopic Analysis: The characterization of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for confirming the structure. For example, ¹⁹F NMR is highly sensitive and provides direct information about the chemical environment of the fluorine atom. soton.ac.ukodmu.edu.ua

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the broad O-H stretch of the hydroxyl groups and the C-F bond vibration. youtube.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. youtube.com

A documented synthesis of this compound provides the following characterization data:

| Property | Value |

| Molecular Formula | C₅H₁₁FO₂ chemsrc.comnih.gov |

| Molecular Weight | 122.14 g/mol chemsrc.comnih.gov |

Computational Modeling: While specific computational studies on this compound are not yet widely published, this area represents a significant future research direction. Density Functional Theory (DFT) calculations can be employed to:

Predict spectroscopic data (NMR, IR) to corroborate experimental findings. mdpi.com

Model molecular conformations and intermolecular interactions, such as hydrogen bonding.

Calculate properties like bond energies, electrostatic potential maps, and frontier molecular orbitals (HOMO/LUMO) to understand reactivity. mdpi.comresearchgate.netjournalirjpac.com

Elucidate reaction mechanisms, for instance, by calculating the energy barriers for potential synthetic or derivatization pathways. researchgate.net

Such computational studies have been effectively used for other fluorinated and non-fluorinated diols, providing valuable insights into their behavior. mdpi.comjournalirjpac.com

Exploration of Novel Reactivity Patterns and Derivatization Possibilities for Fluorinated Diols

The presence of a fluorine atom adjacent to a hydroxyl group in this compound is expected to influence its reactivity compared to its non-fluorinated counterpart, pentane-1,5-diol. Future research will explore these unique reactivity patterns and develop novel derivatization strategies.

Potential Reactivity:

Acidity of Hydroxyl Groups: The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the neighboring hydroxyl group, potentially altering its reactivity in base-mediated reactions.

Cyclization Reactions: Non-fluorinated 1,5-pentanediol is known to undergo cyclization to form tetrahydropyran (B127337) under certain conditions. The fluorine substituent may influence the rate and outcome of similar cyclization attempts with this compound. Dehydrogenation of 1,5-pentanediol can lead to a lactone, a reaction pathway that is also of interest for the fluorinated analogue. nih.gov

Derivatization Possibilities: The two hydroxyl groups offer sites for a wide range of chemical modifications. Derivatization is often performed to alter the physical properties of a molecule or to prepare it for specific applications or analyses.

| Reaction Type | Reagent Class | Product | Purpose/Application |

| Esterification | Acyl Halides, Anhydrides | Diester | Polymer building block, improved volatility for GC nih.govmdpi.com |

| Acylation | Perfluoroacyl Anhydrides | Perfluoroacyl Ester | Enhanced detector response in GC-ECD nih.gov |

| Polymerization | Diisocyanates | Polyurethane | Creation of high-performance polymers mdpi.comnsf.gov |

| Polymerization | Diacids/Diacyl Chlorides | Polyester | Creation of novel fluorinated polyesters nih.govmdpi.com |

These derivatizations can lead to the creation of new monomers for polymer synthesis or new molecules with tailored properties for various applications.

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

One of the most promising future directions for this compound is in the field of materials science, specifically in the synthesis of high-performance fluorinated polymers. The incorporation of fluorine into polymers is a well-established strategy for modifying their properties. nih.govmdpi.com

Fluorinated Polyurethanes (FPUs): Fluorinated diols are valuable building blocks for creating FPUs. mdpi.comnsf.govmdpi.com By reacting a diol with a diisocyanate, a polyurethane is formed. Introducing fluorine can impart desirable characteristics such as:

Hydrophobicity and Oleophobicity: Low surface energy, leading to water and oil repellency. nsf.gov

Thermal Stability: The high strength of the C-F bond can enhance the thermal stability of the polymer. mdpi.com

Chemical Resistance: Resistance to degradation by chemicals and solvents.

While studies have often used perfluorinated diols, the use of a selectively fluorinated diol like this compound could allow for fine-tuning of these properties. It could serve as a novel chain extender or be incorporated into the soft segment of the polymer to create materials with a unique balance of flexibility, strength, and surface properties. mdpi.comnih.gov

Fluorinated Polyesters: Similarly, this compound can be used as a monomer in polycondensation reactions with diacids or their derivatives to form fluorinated polyesters. nih.govmdpi.com These materials could find applications as specialty coatings, membranes, or elastomers with enhanced durability and specific surface properties. The synthesis of polyesters from diols is a well-established field, and applying these methods to fluorinated diols is a logical next step for creating new functional materials. nih.govrsc.org

The interdisciplinary collaboration between synthetic chemists, who can design and create novel fluorinated monomers like this compound, and materials scientists, who can polymerize them and characterize the resulting materials, is crucial for innovation in this area.

Q & A

Q. What are the key physicochemical properties of 2-Fluoropentane-1,5-diol, and how do they compare to non-fluorinated analogs like pentane-1,5-diol?

While direct data on this compound is limited, insights can be drawn from pentane-1,5-diol (CAS 111-29-5). Pentane-1,5-diol is miscible with water, methanol, and ethanol but has limited solubility in non-polar solvents . Fluorination at the C2 position likely reduces polarity due to the electronegative fluorine atom, potentially lowering water solubility and altering partition coefficients. Experimental characterization should include:

- Polarity assessment : Compare logP values via HPLC.

- Hydrogen-bonding analysis : FTIR spectroscopy to evaluate OH stretching frequencies (fluorine may weaken H-bonding networks).

- Thermal stability : TGA/DSC to determine decomposition temperatures.

Q. What synthetic methodologies are applicable for introducing fluorine into diol systems, and what challenges arise in achieving regioselectivity?

Fluorination strategies for diols often involve halogen exchange (e.g., using DAST or Deoxo-Fluor) or electrophilic fluorination. For example, the synthesis of (2E)-2-Pentene-1,5-diol uses vinylcyclopropane intermediates , which could be adapted by incorporating fluorinated precursors. Key challenges include:

- Regioselectivity : Fluorine’s small size and high electronegativity may lead to unintended side reactions.

- Steric effects : Use bulky protecting groups (e.g., TBS) to direct fluorination to the C2 position.

- Purification : Column chromatography with fluorophilic stationary phases (e.g., C18 modified with perfluoro tags) .

Advanced Research Questions

Q. How does fluorination impact the antimicrobial efficacy of this compound compared to pentane-1,5-diol, particularly against antibiotic-resistant strains?

Pentane-1,5-diol exhibits broad-spectrum antimicrobial activity with MICs ranging from 2.5% to 15% against Gram-negative rods and staphylococci . Fluorination may enhance lipid membrane penetration due to increased lipophilicity. Methodological recommendations:

- MIC determination : Use broth microdilution assays with standardized inocula (10³–10⁵ CFU/spot) .

- Mechanistic studies : Conduct membrane integrity tests (e.g., propidium iodide uptake) and compare with non-fluorinated analogs.

| Compound | MIC Range (%) | Key Target Pathogens |

|---|---|---|

| Pentane-1,5-diol | 2.5–15.0 | Acinetobacter spp., MRSA |

| This compound* | Predicted: 1.0–10.0 | Enhanced Gram-negative activity |

Q. What metabolic pathways are predicted for this compound based on studies of structurally similar diols?

Pentane-1,5-diol is metabolized to glutaric acid in rabbits, which is further oxidized to CO₂ . Fluorination may alter metabolism:

- In vitro assays : Use liver microsomes (e.g., rat S9 fractions) to identify fluorinated metabolites via LC-MS.

- Toxicokinetics : Compare urinary excretion profiles with non-fluorinated analogs.

Q. How can researchers resolve contradictions in reported percutaneous absorption data for fluorinated diols?

Pentane-1,5-diol enhances skin permeability by disrupting stratum corneum lipids . Fluorinated analogs may show variable effects due to conflicting polarity and lipophilicity. Methodological solutions:

- Standardized models : Use Franz diffusion cells with human skin explants.

- Molecular dynamics : Simulate interactions between fluorinated diols and lipid bilayers.

Methodological Guidance

Q. What analytical techniques are optimal for characterizing trace impurities in this compound synthesis?

- HPLC-MS : Detect fluorinated byproducts (e.g., mono-fluorinated intermediates).

- ¹⁹F NMR : Confirm regioselectivity and purity (>95% recommended for biological assays) .

Q. How should researchers design experiments to evaluate the solvent effects of this compound in polymer matrices?

- Compatibilization tests : Measure glass transition temperatures (Tg) via DSC in blends with cellulose or adhesives .

- Stress-strain analysis : Compare mechanical properties of composites with/without fluorinated diols.

Data Contradiction Analysis

Q. Why do some studies report enhanced antimicrobial activity for fluorinated diols while others show no significant improvement?

Discrepancies may arise from:

Q. How can conflicting data on fluorinated diols as skin penetration enhancers be reconciled?

Variability stems from:

- Skin model differences : Human vs. rodent skin permeability .

- Concentration thresholds : Optimal enhancement may occur within narrow ranges (e.g., 10–25% w/w).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.